molecular formula C27H29N3O3 B2481184 2-(4-benzhydrylpiperazin-1-yl)-N-(2-methoxybenzyl)-2-oxoacetamide CAS No. 941895-15-4

2-(4-benzhydrylpiperazin-1-yl)-N-(2-methoxybenzyl)-2-oxoacetamide

Cat. No.: B2481184
CAS No.: 941895-15-4
M. Wt: 443.547
InChI Key: BAFLADIIGXGKAX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-(4-benzhydrylpiperazin-1-yl)-N-(2-methoxybenzyl)-2-oxoacetamide is a complex organic compound that has garnered interest in various fields of scientific research. This compound is characterized by its unique structure, which includes a piperazine ring, a benzhydryl group, and a methoxybenzyl moiety. Its multifaceted structure allows it to participate in a variety of chemical reactions, making it a valuable subject of study in chemistry, biology, medicine, and industry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-benzhydrylpiperazin-1-yl)-N-(2-methoxybenzyl)-2-oxoacetamide typically involves multiple steps, starting with the preparation of the piperazine ring. The benzhydryl group is then introduced through a nucleophilic substitution reaction. The final step involves the addition of the methoxybenzyl group and the formation of the oxoacetamide moiety. The reaction conditions often require the use of organic solvents, catalysts, and controlled temperatures to ensure the desired product is obtained with high purity and yield.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale reactors and continuous flow processes to optimize efficiency and scalability. The use of automated systems and advanced analytical techniques ensures consistent quality and adherence to safety standards.

Chemical Reactions Analysis

Types of Reactions

2-(4-benzhydrylpiperazin-1-yl)-N-(2-methoxybenzyl)-2-oxoacetamide can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form different derivatives, depending on the reagents and conditions used.

    Reduction: Reduction reactions can modify the oxoacetamide moiety, leading to the formation of amines or other reduced products.

    Substitution: The benzhydryl and methoxybenzyl groups can be substituted with other functional groups through nucleophilic or electrophilic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, specific pH levels, and the use of catalysts to enhance reaction rates and selectivity.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce amines. Substitution reactions can introduce a wide range of functional groups, leading to the formation of diverse derivatives.

Scientific Research Applications

2-(4-benzhydrylpiperazin-1-yl)-N-(2-methoxybenzyl)-2-oxoacetamide has a wide range of applications in scientific research:

    Chemistry: The compound is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: It is studied for its potential biological activities, including antimicrobial, antiviral, and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including neurological disorders and cancer.

    Industry: The compound is used in the development of new materials, pharmaceuticals, and agrochemicals.

Mechanism of Action

The mechanism of action of 2-(4-benzhydrylpiperazin-1-yl)-N-(2-methoxybenzyl)-2-oxoacetamide involves its interaction with specific molecular targets and pathways. The piperazine ring and benzhydryl group are known to interact with receptors and enzymes, modulating their activity. The methoxybenzyl moiety may enhance the compound’s binding affinity and selectivity for certain targets. These interactions can lead to various biological effects, including inhibition of enzyme activity, modulation of receptor signaling, and induction of cell death in cancer cells.

Comparison with Similar Compounds

2-(4-benzhydrylpiperazin-1-yl)-N-(2-methoxybenzyl)-2-oxoacetamide can be compared with other similar compounds, such as:

    4-(4-benzhydrylpiperazin-1-yl)-3,5,6-trichloropyridine-2-carboxylic acid: This compound shares the benzhydryl piperazine structure but differs in its additional functional groups and overall reactivity.

    N-(2-methoxybenzyl)-2-oxoacetamide derivatives: These compounds have similar structural features but may vary in their biological activities and applications.

The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical and biological properties.

Properties

IUPAC Name

2-(4-benzhydrylpiperazin-1-yl)-N-[(2-methoxyphenyl)methyl]-2-oxoacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C27H29N3O3/c1-33-24-15-9-8-14-23(24)20-28-26(31)27(32)30-18-16-29(17-19-30)25(21-10-4-2-5-11-21)22-12-6-3-7-13-22/h2-15,25H,16-20H2,1H3,(H,28,31)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BAFLADIIGXGKAX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC=C1CNC(=O)C(=O)N2CCN(CC2)C(C3=CC=CC=C3)C4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C27H29N3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

443.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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